Comprehensive Chemical Identification and Analytical Characterization of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid
Comprehensive Chemical Identification and Analytical Characterization of 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid
Abstract: The Strategic Value of 5-Nitrothiophene Derivatives
In the landscape of modern drug discovery, electron-deficient heteroaromatics serve as critical building blocks for developing targeted therapeutics. 2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a highly specialized, high-value intermediate. It combines the redox-active 5-nitrothiophene pharmacophore—known for its potent antimicrobial and antineoplastic properties—with a versatile
Section I: Definitive Chemical Nomenclature and System Identifiers
Because 2-hydroxy-2-(5-nitro-2-thienyl)acetic acid is a highly specific, custom-synthesized intermediate, it does not currently possess a universally indexed, open-access CAS Registry Number in primary public databases. However, its structural identity is definitively established via its SMILES string and its direct synthetic relationship to commercially available precursors, such as 5-nitrothiophene-2-carboxaldehyde (CAS: 4521-33-9)[1].
To ensure seamless integration into electronic laboratory notebooks (ELNs) and cheminformatics pipelines, all core identifiers and structural properties are consolidated below.
Table 1: Core Chemical Identifiers & Structural Properties
| Identifier Type | Value / Assignment |
| IUPAC Name | 2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid |
| Molecular Formula | C₆H₅NO₅S |
| Molecular Weight | 203.17 g/mol |
| Canonical SMILES | O=C(O)C(O)c1ccc([O-])s1 |
| Structural Moieties | Thiophene ring, C5-Nitro group, C2- |
| Precursor CAS Number | 4521-33-9 (5-Nitrothiophene-2-carboxaldehyde) |
| Closest Analog CAS | 4165-31-5 (2-Hydroxy-2-(thiophen-2-yl)acetic acid) |
Section II: Mechanistic Causality in Drug Design (The Pharmacophore)
Understanding why this molecule is synthesized is crucial for guiding experimental design. The 5-nitro-2-thienyl moiety is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to enhance the bactericidal activity of novel scaffolds against multidrug-resistant pathogens such as MRSA[2]. Furthermore, structural optimization of thiophene and furan derivatives often leverages these electron-deficient heteroaromatics to modulate target binding and metabolic stability[3].
The causality behind its biological efficacy lies in its mechanism of action as a prodrug. The nitro group undergoes enzymatic reduction by bacterial nitroreductases, generating highly reactive intermediates that induce oxidative stress and DNA damage.
Fig 1: Mechanism of action for the 5-nitrothiophene pharmacophore via nitroreductase activation.
Section III: De Novo Synthetic Architecture and Protocol
To synthesize 2-hydroxy-2-(5-nitro-2-thienyl)acetic acid, a robust, two-step homologation workflow is required, starting from 5-nitrothiophene-2-carboxaldehyde. The protocol below is designed as a self-validating system, ensuring that intermediate stability dictates the choice of reagents.
Fig 2: Step-by-step synthetic workflow for 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid.
Step-by-Step Methodology
Phase 1: Synthesis of the Cyanohydrin Intermediate
-
Preparation: Dissolve 10 mmol of 5-nitrothiophene-2-carboxaldehyde in 20 mL of diethyl ether.
-
Bisulfite Addition (Critical Causality): Add a saturated aqueous solution of sodium bisulfite (12 mmol) dropwise at 0 °C. Rationale: The intermediate bisulfite adduct acts as a stable, water-soluble buffer. It prevents the degradation of the highly electron-deficient nitrothiophene ring, which is prone to decomposition under the highly basic conditions typically required for direct cyanide addition.
-
Cyanide Substitution: Slowly introduce a solution of sodium cyanide (15 mmol) in 10 mL of deionized water. Stir vigorously for 2 hours at room temperature.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-hydroxy-2-(5-nitro-2-thienyl)acetonitrile.
Phase 2: Acidic Hydrolysis to the Target Carboxylic Acid
-
Hydrolysis (Critical Causality): Suspend the crude cyanohydrin in 15 mL of concentrated hydrochloric acid (37%). Rationale: Acidic hydrolysis is strictly preferred over basic hydrolysis for this substrate. Strong bases can induce the formation of Meisenheimer complexes or cause ring-opening degradation of the nitrothiophene moiety.
-
Reflux: Heat the mixture to reflux (approx. 100 °C) for 4 hours until the nitrile is fully converted to the carboxylic acid.
-
Purification: Cool the reaction mixture to 0 °C to precipitate the product. Filter the precipitate and recrystallize from a hot water/ethanol mixture to obtain the pure
-hydroxy acid.
Section IV: Self-Validating Analytical Paradigms
To ensure the trustworthiness of the synthesized batch, the compound must be subjected to a rigorous analytical quality control panel. The expected spectroscopic and spectrometric data are summarized below.
Table 2: Expected Physicochemical & Spectroscopic Data
| Analytical Method | Expected Value / Assignment | Diagnostic Significance |
| LC-MS (ESI-) | m/z 202.0 [M-H]⁻ | Confirms exact mass and molecular formula. |
| ¹H NMR (400 MHz, DMSO-d₆) | Confirms the 2,5-disubstituted thiophene ring pattern. | |
| ¹H NMR (400 MHz, DMSO-d₆) | Confirms the presence of the | |
| FT-IR (KBr pellet) | 3400 cm⁻¹ (broad) | Confirms the O-H stretch (hydroxyl and carboxylic acid). |
| FT-IR (KBr pellet) | 1720 cm⁻¹ (sharp) | Confirms the C=O stretch of the carboxylic acid. |
| FT-IR (KBr pellet) | 1530 & 1350 cm⁻¹ | Confirms asymmetric and symmetric NO₂ stretches. |
By cross-referencing the LC-MS exact mass with the diagnostic doublet signals in the ¹H NMR spectrum, researchers can definitively validate the structural integrity of 2-hydroxy-2-(5-nitro-2-thienyl)acetic acid prior to its deployment in downstream coupling reactions (e.g., amide bond formation with primary amines).
References
-
Title: 5-Nitrothiophene-2-carboxaldehyde (CID 78281) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens Source: PLOS One URL: [Link]
-
Title: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. CAS RN 4521-33-9 | Fisher Scientific [fishersci.com]
- 2. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
